![molecular formula C21H15F3N4O2 B2580887 3-(吡啶-4-基甲基)-1-(4-(三氟甲基)苄基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 941909-01-9](/img/structure/B2580887.png)

3-(吡啶-4-基甲基)-1-(4-(三氟甲基)苄基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

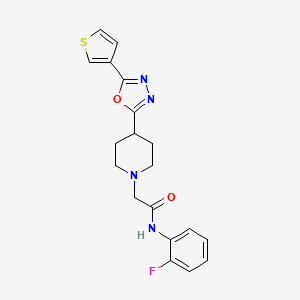

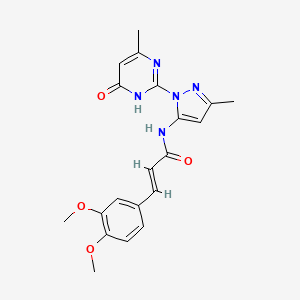

The compound is a pyrido[3,2-d]pyrimidine derivative. Pyrido[3,2-d]pyrimidines are a class of compounds that contain a pyrimidine fused to a pyridine ring. They have been studied for their potential biological activities .

Molecular Structure Analysis

The compound contains a pyrido[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyridine ring. It also has a trifluoromethyl group attached to the benzyl group, which could potentially increase its lipophilicity and metabolic stability .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating benzyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity, which might influence its solubility and permeability .科学研究应用

合成及生物制药性质

Jatczak 等人 (2014) 的一项研究讨论了从 2-氯吡啶-3-羧酸开始合成吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮。这项研究突出了这些二酮的结构多样性及其生物制药性质的显著差异,包括溶解度、渗透性和体外预测的人体内固有清除率值 (Jatczak 等人,2014)。

无金属合成技术

郑等人 (2014) 描述了从 N-(吡啶-2-基)苯并咪酰胺合成 1,2,4-三唑并[1,5-a]吡啶的无金属合成。这种新策略涉及氧化 N-N 键形成,其特点是反应时间短、收率高 (郑等人,2014)。

共晶体中的结构分析

Lemmerer 和 Bourne (2012) 检查了涉及 3,4-双[(吡啶-3-基甲基)氨基]环丁-3-烯-1,2-二酮的共晶体的结构。该研究揭示了这些分子如何通过各种氢键组装成链和带,从而深入了解分子相互作用和结构性质 (Lemmerer & Bourne,2012)。

使用离子液体进行多组分合成

Rahmani 等人 (2018) 报告了在微波辐射和无溶剂条件下使用可重复使用的催化剂高效合成吡啶-嘧啶。负载在功能化纳米二氧化硅上的三嗪二膦酸氢硫酸盐离子液体的使用展示了多组分合成中的创新方法 (Rahmani 等人,2018)。

吡啶并嘧啶衍生物的抗菌活性

Alwan 等人 (2014) 合成了含有某些氨基酸的席夫碱的新系列吡啶并嘧啶衍生物。这些化合物显示出可变的抗菌活性,突出了吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮在开发抗菌剂和抗肿瘤剂中的潜力 (Alwan 等人,2014)。

未来方向

作用机制

Target of Action

Compounds with a pyrido[3,2-d]pyrimidine core are often used as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by adding a phosphate group to other proteins, which can activate or deactivate those proteins.

Mode of Action

As a kinase inhibitor, “3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” would likely bind to the active site of a kinase, preventing it from adding a phosphate group to its target protein .

Biochemical Pathways

By inhibiting a kinase, this compound could affect a variety of biochemical pathways. The specific pathways would depend on the particular kinase that the compound targets .

Result of Action

The molecular and cellular effects of this compound would depend on the specific kinase it inhibits. Generally, kinase inhibitors can stop cell growth and division, which makes them useful in treating diseases like cancer .

属性

IUPAC Name |

3-(pyridin-4-ylmethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O2/c22-21(23,24)16-5-3-14(4-6-16)12-27-17-2-1-9-26-18(17)19(29)28(20(27)30)13-15-7-10-25-11-8-15/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSZYNGWKIMYGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)C(F)(F)F)CC4=CC=NC=C4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580807.png)

![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)

![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2580815.png)

![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2580817.png)

![methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2580822.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580824.png)

![Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate](/img/structure/B2580826.png)